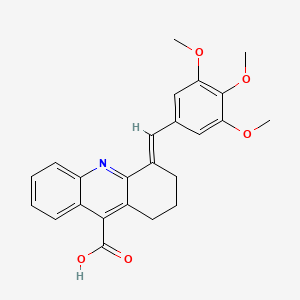

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

CAS No.: 647036-24-6

Cat. No.: VC5025734

Molecular Formula: C24H23NO5

Molecular Weight: 405.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647036-24-6 |

|---|---|

| Molecular Formula | C24H23NO5 |

| Molecular Weight | 405.45 |

| IUPAC Name | (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |

| Standard InChI | InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+ |

| Standard InChI Key | QCQQUVYMWQPHRO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid, reflects its dual moieties: a 1,2,3,4-tetrahydroacridine core and a 3,4,5-trimethoxybenzylidene substituent. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 647036-24-6 |

| Molecular Formula | |

| Molecular Weight | 405.45 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=C2C3=C(C=CC=C3)NCCC2C(=O)O |

| InChI Key | InChI=1S/C24H2... (truncated) |

The acridine scaffold contributes planar aromaticity, enabling DNA intercalation, while the trimethoxybenzylidene group enhances lipophilicity and potential receptor binding.

Stereochemical Considerations

The benzylidene double bond adopts an E-configuration, as confirmed by X-ray crystallography in analogous compounds . This geometry optimizes conjugation between the acridine and trimethoxyphenyl groups, influencing electronic properties and biological interactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a condensation reaction between 1,2,3,4-tetrahydroacridine-9-carboxaldehyde and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. A typical procedure involves:

-

Aldol Condensation: The aldehydes react in ethanol with piperidine as a catalyst, forming the benzylidene linkage.

-

Acid Workup: Hydrochloric acid precipitates the product, which is purified via recrystallization from methanol.

Yield optimization (60–75%) requires precise control of stoichiometry and temperature.

Analytical Characterization

Post-synthesis, the compound is validated using:

-

HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

-

NMR: NMR (400 MHz, DMSO-) displays signals at δ 8.2 (acridine H), 7.1 (trimethoxyphenyl H), and 3.8 (OCH).

-

Mass Spectrometry: ESI-MS m/z 406.2 [M+H].

| Supplier | Location | Purity | Price (mg) |

|---|---|---|---|

| UkrOrgSynthesis Ltd. | Ukraine | 97% | $250 |

| Ryan Scientific, Inc. | United States | 95% | $300 |

Scalable synthesis (10–100 g batches) is feasible upon request.

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models.

-

Target Identification: Use computational docking to predict protein targets (e.g., tubulin, topoisomerases).

-

Structure-Activity Relationships: Compare with tert-butyl analogs (e.g., CAS 519150-66-4) to assess substituent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume